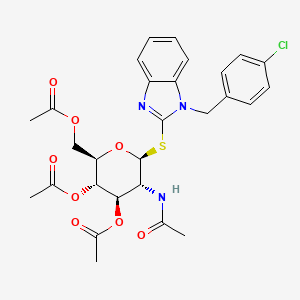
C28H30ClN3O8S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a derivative of ampicillin, a well-known antibiotic. It is characterized by its complex structure, which includes a chlorinated aromatic ring, multiple methoxy groups, and a sulfonamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ampicillin (5,7-dimethoxyisocoumarin-4-yl)-methyl ester hydrochloride involves multiple stepsThe final step involves the esterification of the ampicillin derivative with methanol in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ampicillin (5,7-dimethoxyisocoumarin-4-yl)-methyl ester hydrochloride: undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methoxy groups or the aromatic ring.
Reduction: The nitro group in the compound can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ampicillin (5,7-dimethoxyisocoumarin-4-yl)-methyl ester hydrochloride: has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial properties.
Medicine: Research is ongoing to explore its efficacy as an antibiotic.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mécanisme D'action
The mechanism of action of ampicillin (5,7-dimethoxyisocoumarin-4-yl)-methyl ester hydrochloride involves the inhibition of bacterial cell wall synthesis. The compound targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for cell wall construction. By binding to these proteins, the compound prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ampicillin: The parent compound, which lacks the 5,7-dimethoxyisocoumarin-4-yl group.
Amoxicillin: Another derivative of ampicillin with a hydroxyl group in place of the methoxy groups.
Penicillin G: A simpler penicillin derivative without the additional aromatic groups.
Uniqueness
Ampicillin (5,7-dimethoxyisocoumarin-4-yl)-methyl ester hydrochloride: is unique due to its complex structure, which imparts distinct chemical and biological properties. The presence of the 5,7-dimethoxyisocoumarin-4-yl group enhances its stability and potentially broadens its spectrum of activity compared to other penicillin derivatives.
Propriétés
Formule moléculaire |
C28H30ClN3O8S |
|---|---|
Poids moléculaire |
604.1 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H30ClN3O8S/c1-15(33)30-24-26(39-18(4)36)25(38-17(3)35)23(14-37-16(2)34)40-27(24)41-28-31-21-7-5-6-8-22(21)32(28)13-19-9-11-20(29)12-10-19/h5-12,23-27H,13-14H2,1-4H3,(H,30,33)/t23-,24-,25-,26-,27+/m1/s1 |
Clé InChI |
QLRNPLXNBHUTBN-ACFIUOAZSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)NC1C(C(C(OC1SC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)COC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



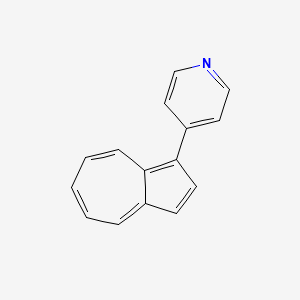
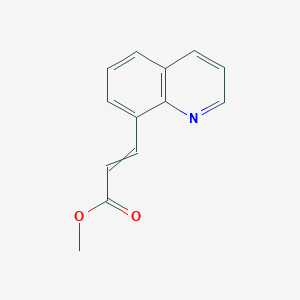
![2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12628219.png)
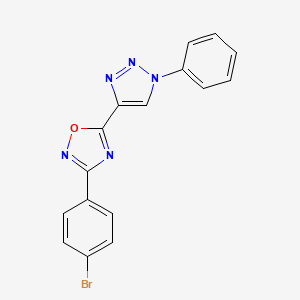
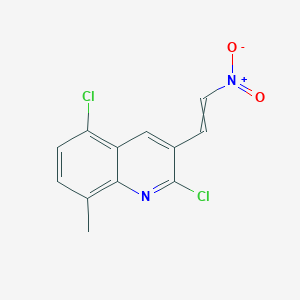
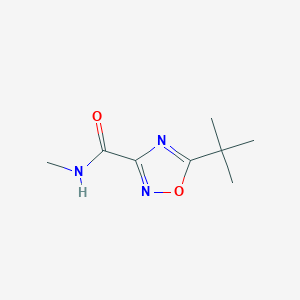

![2-Pyrimidinamine, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12628237.png)
![4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol](/img/structure/B12628251.png)
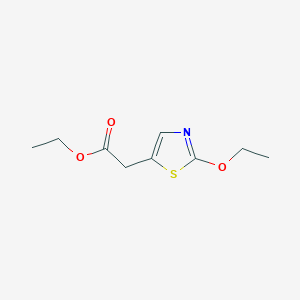

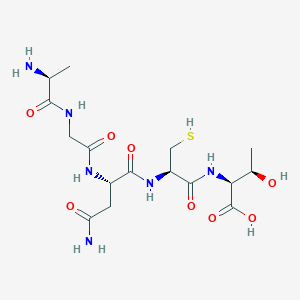
![Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane](/img/structure/B12628271.png)
